

Application Notes and Protocols for Antimony Sulfate in Semiconductor Doping

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Compound of Interest

Compound Name: Antimony sulfate

Cat. No.: B147869

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These application notes provide a comprehensive overview of the use of antimony compounds, with a focus on the potential application of **antimony sulfate**, for n-type doping of semiconductors, particularly silicon. While direct and detailed literature on **antimony sulfate** as a spin-on dopant precursor is limited, this document extrapolates from established principles of antimony doping and sol-gel chemistry to provide practical guidance.

Introduction to Antimony Doping

Antimony (Sb) is a well-established n-type dopant for silicon and other semiconductors.^{[1][2]} It is a Group V element, and when it substitutionally replaces a silicon atom (a Group IV element) in the crystal lattice, it introduces an extra electron that can be donated to the conduction band, thereby increasing the electron concentration and conductivity of the semiconductor.^{[1][2]} Antimony is particularly valued for its low diffusion coefficient in silicon, which allows for the formation of sharp, well-defined doping profiles and buried layers that remain stable during subsequent high-temperature processing steps.

Spin-on doping (SOD) or spin-on glass (SOG) is a cost-effective and versatile non-vacuum technique for introducing dopants into a semiconductor wafer.^{[3][4]} The process involves spin-coating a liquid precursor solution containing the dopant onto the wafer surface, followed by a series of baking and high-temperature annealing steps to drive the dopant into the substrate.

Quantitative Data on Antimony Doping in Silicon

Direct quantitative data correlating **antimony sulfate** concentration in a spin-on solution to the resulting electrical properties of silicon is not readily available in the reviewed literature. However, the following tables summarize typical ranges of electrical characteristics achieved with antimony doping in silicon using various methods, which can serve as a general guideline.

Table 1: Typical Electrical Properties of Antimony-Doped Silicon

Parameter	Typical Value Range	Doping Method	Reference/Notes
Dopant Concentration	10^{16} - 10^{20} atoms/cm ³	Ion Implantation, Diffusion	General literature values.
Carrier Concentration	10^{16} - 5×10^{19} cm ⁻³	Ion Implantation	[5]
Sheet Resistance (R _s)	10 - 1000 Ω/sq	Ion Implantation, Diffusion	[6][7]
Electron Mobility (μ _e)	50 - 400 cm ² /V·s	Ion Implantation	[7]
Junction Depth (X _j)	0.02 - 2 μm	Ion Implantation, Diffusion	[6][7]

Table 2: Example of Antimony Doping in Silicon via Ion Implantation

Implant Energy (keV)	Implant Dose (ions/cm ²)	Annealing Temperature (°C)	Sheet Resistance (Ω/sq)	Peak Carrier Concentration (cm ⁻³)	Junction Depth (nm)
5	3×10^{14}	950	~400	$\sim 5 \times 10^{20}$	~22
40	4×10^{14}	< 800	< 200	-	~60

Note: The data in these tables are compiled from studies using various antimony doping techniques (primarily ion implantation) and are intended to provide a general reference. The

actual results will depend on the specific doping precursor, substrate properties, and process conditions.

Experimental Protocols

The following are generalized protocols for the preparation of an antimony-based spin-on dopant, potentially using **antimony sulfate**, and the subsequent doping process. These protocols are based on established sol-gel and spin-on doping methodologies. Safety Precautions: Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Preparation of Antimony-Based Spin-On Dopant (SOD) Solution (Hypothetical)

This protocol describes a hypothetical sol-gel approach to formulating an antimony-containing spin-on dopant.

Materials:

- Tetraethyl orthosilicate (TEOS) - silica precursor
- Antimony(III) sulfate ($\text{Sb}_2(\text{SO}_4)_3$) - dopant precursor
- Ethanol (or other suitable solvent like isopropanol)
- Deionized water
- Hydrochloric acid (HCl) or another acid catalyst
- Magnetic stirrer and hotplate
- Glassware (beakers, graduated cylinders)

Protocol:

- Prepare the Silica Sol:
 - In a beaker, mix TEOS and ethanol in a 1:1 volume ratio.

- In a separate beaker, prepare an acidic water solution by adding a small amount of HCl to deionized water. The molar ratio of water to TEOS is a critical parameter and typically ranges from 2 to 4.
- Slowly add the acidic water solution to the TEOS/ethanol mixture while stirring vigorously.
- Continue stirring the solution for at least 1 hour at room temperature to facilitate the hydrolysis and condensation of TEOS, forming a silica sol.
- Incorporate the Antimony Dopant:
 - Dissolve a calculated amount of antimony(III) sulfate in a minimal amount of a suitable solvent. Given that **antimony sulfate** is soluble in acids, the acidic silica sol may aid in its dissolution. Gentle heating may be required.
 - Slowly add the dissolved **antimony sulfate** solution to the silica sol while stirring continuously. The concentration of antimony will determine the final doping level.
 - Continue stirring the final solution for several hours to ensure homogeneity.
- Aging and Filtration:
 - Allow the solution to age for 24-48 hours in a sealed container. This allows the sol-gel reactions to stabilize.
 - Filter the solution through a 0.2 μm syringe filter to remove any particulate matter before use.

Spin-On Doping and Annealing Protocol

Materials and Equipment:

- Silicon wafer
- Prepared antimony-based SOD solution
- Spin coater

- Hotplate
- Rapid Thermal Annealing (RTA) furnace or diffusion furnace
- Buffered Oxide Etch (BOE) or hydrofluoric acid (HF) solution (for oxide removal)

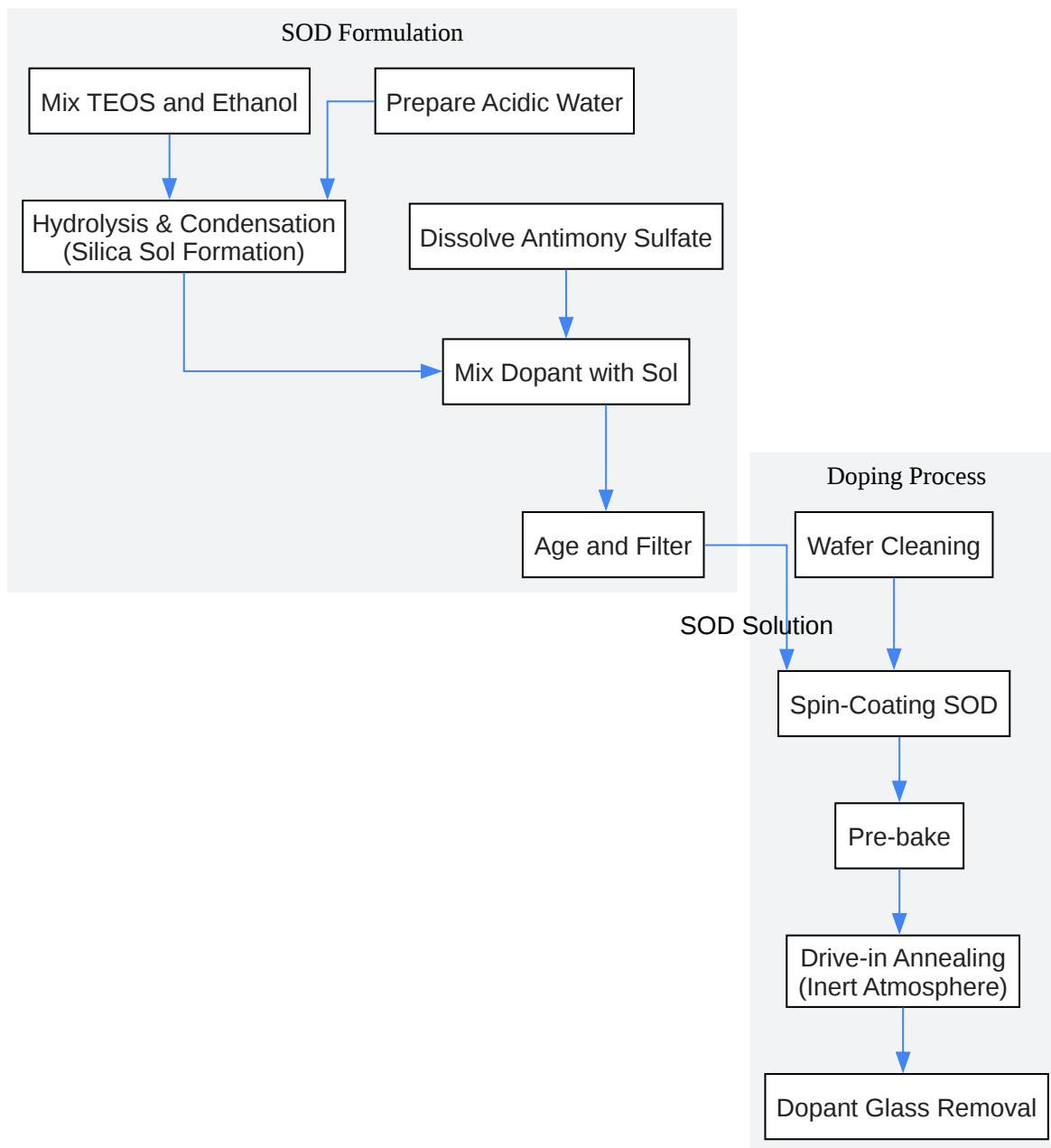
Protocol:

- Wafer Cleaning:
 - Thoroughly clean the silicon wafer using a standard RCA or piranha cleaning procedure to remove any organic and inorganic contaminants.
 - Perform a final dip in a dilute HF solution to remove the native oxide layer immediately before spin-coating.
 - Rinse with deionized water and dry with nitrogen gas.
- Spin-Coating:
 - Place the cleaned wafer on the spin coater chuck.
 - Dispense the antimony-based SOD solution onto the center of the wafer.
 - Spin the wafer at a predetermined speed (e.g., 2000-4000 rpm) for a set time (e.g., 30-60 seconds) to achieve a uniform film. The film thickness will depend on the solution viscosity and spin parameters.
- Pre-bake (Soft Bake):
 - Transfer the coated wafer to a hotplate and bake at a low temperature (e.g., 150-200 °C) for a few minutes to evaporate the solvent.
- Drive-in Annealing:
 - Transfer the wafer to a high-temperature furnace (RTA or diffusion furnace).

- Perform the drive-in anneal in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- The annealing temperature and time are critical parameters that control the junction depth and dopant activation. Typical temperatures for antimony diffusion are in the range of 900-1200 °C.
- Dopant Glass Removal:
 - After annealing, a layer of antimony-silicate glass will have formed on the wafer surface.
 - Remove this glass layer by immersing the wafer in a BOE or dilute HF solution.
 - Rinse thoroughly with deionized water and dry with nitrogen gas.

Visualizations

Experimental Workflow for Spin-On Doping

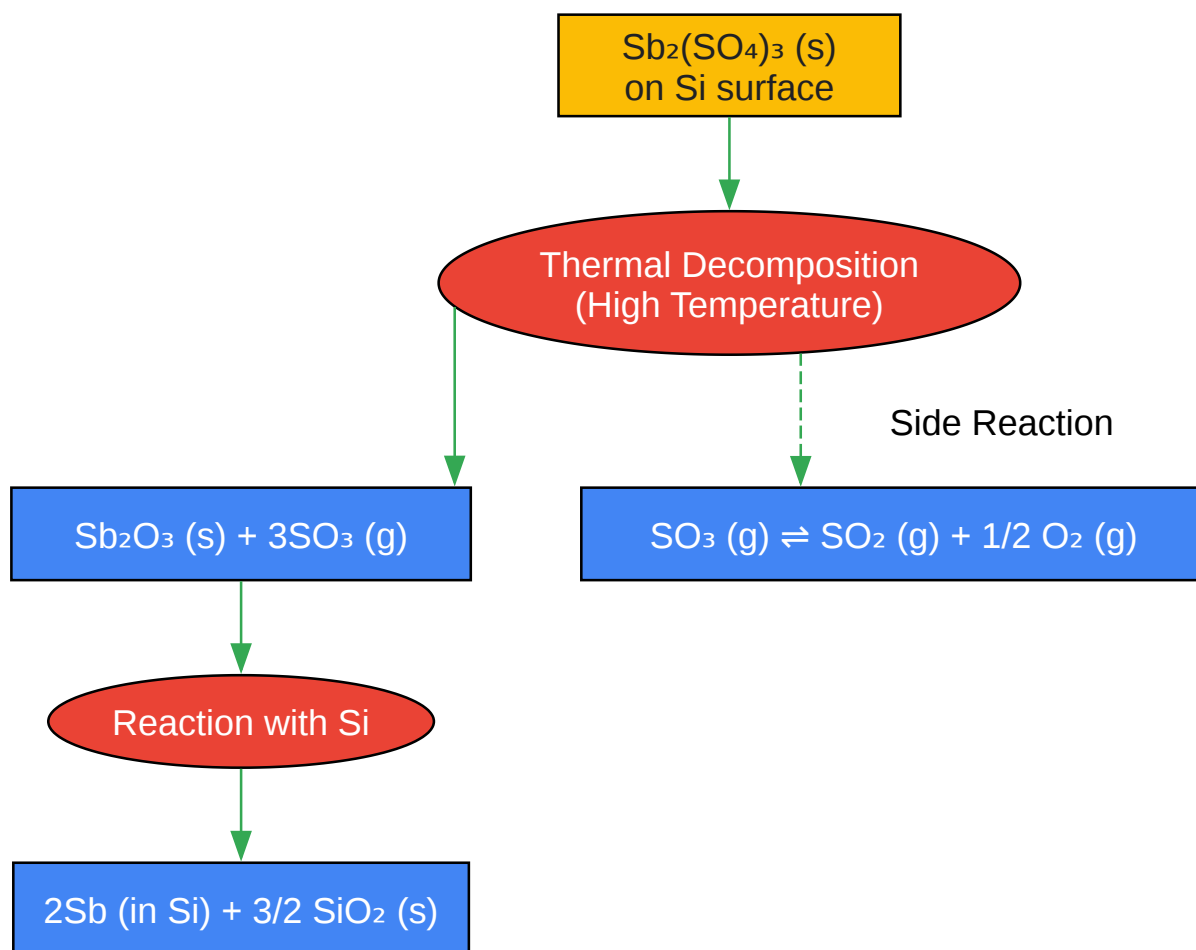


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A generalized workflow for antimony spin-on doping.

Hypothesized Chemical Pathway for Antimony Sulfate Doping

The following diagram illustrates a plausible, though not definitively proven, chemical pathway for the thermal decomposition of **antimony sulfate** and subsequent doping of silicon.



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